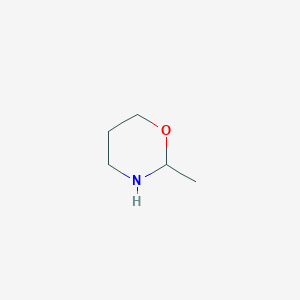

2-Methyl-1,3-oxazinane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

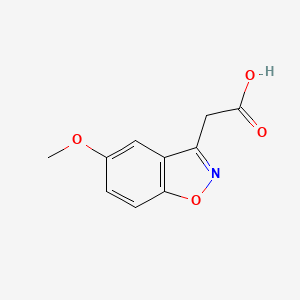

2-Methyl-1,3-oxazinane is a heterocyclic compound that is part of the broader class of 1,3-oxazinanes. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The 2-methyl variant indicates a methyl group attached to the second carbon in the ring. While the provided papers do not directly discuss 2-methyl-1,3-oxazinane, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related 1,3-oxazinane compounds, which can be extrapolated to understand 2-methyl-1,3-oxazinane.

Synthesis Analysis

The synthesis of 1,3-oxazinane derivatives is a topic of interest due to their utility in pharmaceutical synthesis and as intermediates in organic chemistry. For instance, a novel synthesis of 1,3-oxazine-2,4-diones is reported through the reaction of CO2 with 2,3-allenamides, highlighting the reactivity of the allene moiety . Another study describes the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, which involves the reaction of 3-hydroxy-gamma-butyrolactone with a primary amine . Additionally, a simple synthesis of N-substituted 1,3-oxazinan-2-ones is achieved via a one-pot reaction involving tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine . These methods demonstrate the versatility and efficiency of synthesizing oxazinane derivatives, which could be adapted for the synthesis of 2-methyl-1,3-oxazinane.

Molecular Structure Analysis

The molecular structure of 1,3-oxazinane derivatives is crucial for their reactivity and application. For example, the synthesis of 3,6-dihydro-2H-1,2-oxazines involves the addition of dimethylsulfoxonium methylide to the C=N bond of an α,β-unsaturated nitrone, followed by a rearrangement to form the oxazine ring . The stability of 1,2-oxazinanes as chiral cyclic Weinreb amide-type auxiliaries is also explored, with the best results obtained for 3,6-di-tert-butyl-1,2-oxazinane . These studies provide insights into the structural aspects of oxazinanes that could influence the properties of 2-methyl-1,3-oxazinane.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-oxazinane derivatives are influenced by their molecular structure. A green synthesis approach for 1,3-oxazinan-2-ones from amines and 1,3-diols using dialkyl carbonates is described, with the yield depending on the steric hindrance of the reactants . Additionally, a method for synthesizing bifunctionalized 1,2-oxazinanes via nucleophilic ring-opening of oxazine oxides is developed, with Lewis acid catalysts playing a crucial role in reaction rate and regioselectivity . These studies suggest that the physical and chemical properties of 2-methyl-1,3-oxazinane would be similarly affected by its substituents and reaction conditions.

科学的研究の応用

Diastereoselective Synthesis of β-Amino Acids

2-Methyl-1,3-oxazinane and its analogs, such as 1,3-oxazinan-6-ones, have been effectively used in the diastereoselective synthesis of α-methyl and α-hydroxy-β-amino acids. The process involves enolate reactions that produce 5-hydroxy and 5-alkyl-4-substituted-1,3-oxazinan-6-ones with excellent trans diastereoselectivity. Subsequent transformations produce a variety of protected N-H and N-methyl α-hydroxy- and α-methyl-β-amino acids (Sleebs & Hughes, 2007). Additionally, 1,3-oxazinan-6-ones have been shown as valuable precursors for the synthesis of N-alkyl-β-amino acids, expanding the methodology to encompass a broader range of amino acid derivatives (Hughes & Sleebs, 2008).

Synthesis of Functionalized β2,2,3-Substituted Amino Acids

Research demonstrates the utility of oxazinan-6-ones in generating substituted β2,2,3-substituted amino acid derivatives. This process involves the trans-selective interception of enolates of 1,3-oxazinan-6-ones with electrophiles and has been optimized for one-pot dialkylation to form 5,5-disubstituted oxazinanones. The products, upon transformation, yield N-methyl β2,2,3-substituted amino acids and their esters, offering access to a diverse range of symmetrical and stereopure derivatives (Nguyen et al., 2012).

Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives

1,3-oxazinane and its derivatives like 1,3-oxazinan-2-ones are crucial intermediates in synthesizing pharmaceutical compounds and amino alcohols. A new synthetic method produces chiral 6-hydroxymethyl 1,3-oxazinan-2-ones and their analogs from carbohydrate derivatives, highlighting the utility of 1,3-oxazinane in accessing various biologically relevant structures (Ella-Menye, Sharma, & Wang, 2005).

Applications in Advanced Materials

Synthesis and Characterization of Energetic Materials

1,3-Oxazinane is identified as an ideal framework for advanced energetic materials due to its compact structure and modifiable sites. Studies have synthesized and characterized two 1,3-oxazinane-based energetic compounds, demonstrating distinct physical properties suitable for various applications, including melt-cast explosives. The compounds exhibit impressive properties like low glass transition temperatures and high detonation pressures, indicating their potential in advanced material applications (Xue et al., 2019).

Safety and Hazards

特性

IUPAC Name |

2-methyl-1,3-oxazinane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-6-3-2-4-7-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEQZSTXZXIBAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-oxazinane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)